Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including amide, azo, and isoindole groups, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) typically involves multi-step organic reactions. The process begins with the preparation of the core structure, 2,5-dichloro-1,4-phenylenediamine, which is then subjected to azo coupling reactions with 2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-4-yl derivatives. The final step involves the formation of the butanamide groups under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives .
Scientific Research Applications
Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. The azo groups can undergo redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-1,4-phenylenediamine: Shares the core structure but lacks the complex functional groups.
N,N’-Bis(2-chloro-4-nitrophenyl)urea: Similar in having multiple functional groups but differs in its overall structure and reactivity.
Uniqueness
Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) is unique due to its combination of amide, azo, and isoindole groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
57532-29-3 |
---|---|
Molecular Formula |
C42H26Cl4N8O8 |
Molecular Weight |
912.5 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,3-dioxoisoindol-4-yl]diazenyl]-N-[2,5-dichloro-4-[[2-[[2-(4-chlorophenyl)-1,3-dioxoisoindol-4-yl]diazenyl]-3-oxobutanoyl]amino]phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C42H26Cl4N8O8/c1-19(55)35(51-49-29-7-3-5-25-33(29)41(61)53(39(25)59)23-13-9-21(43)10-14-23)37(57)47-31-17-28(46)32(18-27(31)45)48-38(58)36(20(2)56)52-50-30-8-4-6-26-34(30)42(62)54(40(26)60)24-15-11-22(44)12-16-24/h3-18,35-36H,1-2H3,(H,47,57)(H,48,58) |
InChI Key |
UOTFJEWCBHQGPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC(=C(C=C1Cl)NC(=O)C(C(=O)C)N=NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)Cl)N=NC5=CC=CC6=C5C(=O)N(C6=O)C7=CC=C(C=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.